JF526-Taxol (TFA)

Description

BenchChem offers high-quality JF526-Taxol (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JF526-Taxol (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C75H75F9N4O19 |

|---|---|

Molecular Weight |

1507.4 g/mol |

IUPAC Name |

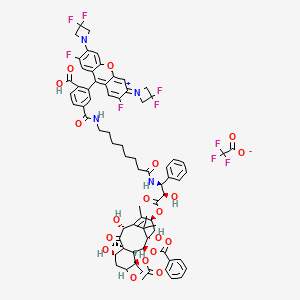

4-[[8-[[(1S,2R)-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-2-hydroxy-3-oxo-1-phenylpropyl]amino]-8-oxooctyl]carbamoyl]-2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]benzoic acid;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C73H74F6N4O17.C2HF3O2/c1-37-52(31-73(95)63(99-66(93)40-19-13-10-14-20-40)61-69(5,62(89)59(87)57(37)68(73,3)4)53(85)30-54-72(61,36-96-54)100-38(2)84)98-67(94)60(88)58(39-17-11-9-12-18-39)81-55(86)21-15-7-6-8-16-24-80-64(90)41-22-23-42(65(91)92)43(25-41)56-44-26-46(74)48(82-32-70(76,77)33-82)28-50(44)97-51-29-49(47(75)27-45(51)56)83-34-71(78,79)35-83;3-2(4,5)1(6)7/h9-14,17-20,22-23,25-29,52-54,58-61,63,85,87-88,95H,6-8,15-16,21,24,30-36H2,1-5H3,(H2-,80,81,86,90,91,92);(H,6,7)/t52-,53-,54+,58-,59+,60+,61-,63-,69+,72-,73+;/m0./s1 |

InChI Key |

WYTXGBVNWCQFKK-SOCHEKDQSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to JF526-Taxol (TFA): A Fluorogenic Probe for Microtubule Dynamics

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the novel fluorescent probe, JF526-Taxol (TFA). This document details its composition, mechanism of action, and applications in cellular imaging, supported by quantitative data, experimental protocols, and visual diagrams.

Introduction to JF526-Taxol (TFA)

JF526-Taxol (TFA) is a specialized fluorescent probe designed for the direct imaging of the microtubule cytoskeleton in living cells.[1] It is a conjugate molecule composed of three key components:

-

Janelia Fluor 526 (JF526): A bright, photostable, and cell-permeable fluorogenic dye. Its fluorescence is environmentally sensitive, exhibiting a significant increase in quantum yield upon binding to its target, which enables no-wash imaging with a high signal-to-noise ratio.[1][2][3]

-

Taxol (Paclitaxel): A well-established anti-cancer therapeutic and a powerful microtubule-stabilizing agent. It binds specifically to the β-tubulin subunit of microtubules, promoting and stabilizing their polymerization.[4]

-

Trifluoroacetate (TFA): A counterion associated with the molecule, often resulting from the purification process using trifluoroacetic acid.[5]

The conjugation of JF526 to Taxol creates a powerful tool for visualizing microtubule dynamics in real-time within living cells.

Mechanism of Action

The mechanism of action of JF526-Taxol is twofold, combining the pharmacological activity of Taxol with the fluorogenic properties of JF526.

Microtubule Stabilization by the Taxol Moiety

The Taxol component of the probe is responsible for its specific targeting to microtubules. Taxol binds to the β-tubulin subunit within the microtubule polymer.[4] This binding event has several key consequences:

-

Promotion of Tubulin Assembly: Taxol enhances the rate and extent of microtubule polymerization.[6][7]

-

Stabilization of Microtubules: It prevents the depolymerization of microtubules, making them resistant to disassembly by factors such as cold or calcium ions.[6][7]

-

Cell Cycle Arrest: The stabilization of microtubules disrupts the dynamic instability required for the formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle at the G2/M phase.[8][9]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the primary mechanism behind Taxol's anti-cancer effects.[8][9]

The signaling pathway for Taxol-induced apoptosis is multifaceted, involving the modulation of Bcl-2 family proteins. Taxol can activate pro-apoptotic proteins like BAX and BAK, and inhibit anti-apoptotic proteins such as Bcl-2 and MCL-1, ultimately leading to caspase activation and cell death.[8]

Figure 1: Mechanism of Action of the Taxol Moiety.

Fluorogenic Signaling of the JF526 Moiety

The Janelia Fluor 526 dye is designed to be fluorogenic, meaning its fluorescence is dependent on its local environment. In aqueous solution, JF526 exists predominantly in a non-fluorescent, colorless lactone form. Upon binding to a target, in this case, the hydrophobic environment of the microtubule via the Taxol linker, the equilibrium shifts to a fluorescent zwitterionic form.[2] This property is highly advantageous for live-cell imaging as it allows for:

-

No-Wash Imaging: The probe is only fluorescent when bound to its target, significantly reducing background fluorescence from unbound probes in the cytoplasm.[1]

-

High Signal-to-Noise Ratio: The low background fluorescence results in bright, clear images of the microtubule network.

Figure 2: Fluorogenic Mechanism of JF526.

Quantitative Data

The photophysical properties of JF526 and its Taxol conjugate have been characterized, providing a quantitative basis for its use in fluorescence microscopy.

| Property | Value | Reference |

| JF526-Taxol | ||

| Excitation Maximum (λabs) | 531 nm | [1] |

| Emission Maximum (λem) | 549 nm | [1] |

| Janelia Fluor 526 (General) | ||

| Quantum Yield (Φ) | 0.87 | [1][2][3] |

| Extinction Coefficient (ε) | 118,000 M-1cm-1 | [1][2][3] |

| Lactone-Zwitterion Equilibrium Constant (KL-Z) | 0.005 | [10] |

| Taxol (Paclitaxel) | ||

| IC50 (Human Tumor Cell Lines, 24h exposure) | 2.5 - 7.5 nM | [11][12] |

| Binding Affinity to Microtubules (Ka) | ~107 M-1 |

Experimental Protocols

Synthesis of JF526-Taxol

The synthesis of JF526-Taxol involves the conjugation of a carboxylated derivative of JF526 to an amino-functionalized Taxol molecule. While a detailed, step-by-step protocol for this specific conjugate is proprietary, a general workflow can be described based on the synthesis of other JF526 ligands.[2]

Figure 3: General Synthesis Workflow.

General Steps:

-

Synthesis of Carboxylated JF526: A derivative of JF526 containing a carboxylic acid functional group is synthesized. This often involves a multi-step organic synthesis process.[2]

-

Functionalization of Taxol: Taxol is modified to introduce a primary amine group, which will serve as the attachment point for the JF526 dye.

-

Activation of Carboxylated JF526: The carboxylic acid on the JF526 derivative is activated to facilitate amide bond formation. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.[3][13]

-

Coupling Reaction: The activated JF526-NHS ester is reacted with the amino-functionalized Taxol in an appropriate solvent with a base to catalyze the reaction.

-

Purification: The resulting JF526-Taxol conjugate is purified from unreacted starting materials and byproducts, typically using high-performance liquid chromatography (HPLC).

-

Characterization: The final product is characterized to confirm its identity and purity using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Live-Cell Imaging of Microtubules

The following is a general protocol for staining microtubules in live cells with JF526-Taxol, adapted from protocols for similar fluorescent Taxol probes.[14][15]

Materials:

-

JF526-Taxol (TFA)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (e.g., DMEM), pre-warmed to 37°C

-

Live cells cultured on an appropriate imaging dish (e.g., glass-bottom dish)

-

Fluorescence microscope equipped with appropriate filters for JF526 (Excitation: ~531 nm, Emission: ~549 nm)

Protocol:

-

Prepare a Stock Solution: Dissolve JF526-Taxol in DMSO to create a concentrated stock solution (e.g., 1 mM). Aliquot and store at -20°C for long-term storage.

-

Prepare Working Solution: Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. A starting concentration of 3 µM can be used, but this should be optimized for the specific cell type and experimental conditions.[14][15] Prepare this working solution fresh on the day of the experiment.

-

Cell Staining: Remove the existing medium from the cultured cells and add the JF526-Taxol working solution.

-

Incubation: Incubate the cells for 1 hour at 37°C in a CO2 incubator.

-

Imaging: Image the cells directly without washing, using the appropriate filter set for JF526. The fluorogenic nature of the probe should provide a high signal-to-noise ratio.[1]

-

(Optional Wash): If background fluorescence is higher than desired, cells can be rinsed three times with phosphate-buffered saline (PBS) containing 2% bovine serum albumin (BSA), followed by the addition of fresh pre-warmed medium before imaging.[14][15]

Cytotoxicity Assay

To determine the cytotoxic effects of JF526-Taxol, a standard MTT assay can be performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human tumor cell lines

-

96-well plates

-

JF526-Taxol (TFA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader capable of measuring absorbance at ~570 nm

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of JF526-Taxol for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Applications

JF526-Taxol (TFA) is a versatile tool for a variety of applications in cell biology and drug discovery:

-

Live-Cell Imaging of Microtubule Dynamics: Its primary application is the real-time visualization of microtubule organization, transport, and disassembly in living cells.

-

Super-Resolution Microscopy: The brightness and photostability of JF526 make it suitable for advanced imaging techniques such as STED (Stimulated Emission Depletion) microscopy.[1]

-

High-Throughput Screening: The no-wash protocol makes it amenable to high-throughput screening assays to identify new drugs that affect microtubule structure and function.

-

Drug-Target Interaction Studies: It can be used to study the binding of Taxol and its derivatives to microtubules within the cellular environment.

Conclusion

JF526-Taxol (TFA) is a state-of-the-art fluorogenic probe that enables high-contrast imaging of microtubules in live cells. Its mechanism of action, rooted in the microtubule-stabilizing properties of Taxol and the fluorogenicity of JF526, provides a powerful tool for researchers. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the successful application of this probe in a wide range of cell biology and drug discovery research.

References

- 1. Taxol Janelia Fluor® 526 | Microtubule Probes | Tocris Bioscience [tocris.com]

- 2. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Direct photoaffinity labeling of tubulin with taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. scispace.com [scispace.com]

- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Janelia Fluor® 526, NHS ester: R&D Systems [rndsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. matilda.science [matilda.science]

- 13. HM Janelia Fluor 526, SE | HM-JF526 NHS | Janelia Fluor Dyes | Tocris Bioscience [tocris.com]

- 14. Protocol for Taxol Janelia Fluor® 646 | Tocris Bioscience [tocris.com]

- 15. Protocol for Taxol Janelia Fluor® 549 [bio-techne.com]

An In-Depth Technical Guide to JF526-Taxol (TFA): A Fluorogenic Microtubule Probe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of JF526-Taxol (TFA), a fluorogenic probe designed for high-resolution imaging of microtubules in live cells.

Chemical Structure and Properties

JF526-Taxol (TFA) is a conjugate of the fluorescent dye Janelia Fluor 526 (JF526) and the well-known microtubule-stabilizing agent, Taxol (paclitaxel). The trifluoroacetate (TFA) salt form enhances its solubility and stability.

Chemical Formula: C75H75F9N4O19

Molecular Weight: 1507.4 g/mol

Chemical Name: 4-((8-(((1S,2R)-3-(((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][2]benzo[1,2-b]oxet-9-yl)oxy)-2-hydroxy-3-oxo-1-phenylpropyl)amino)-8-oxooctyl)carbamoyl)-2-(3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoro-3H-xanthen-9-yl)benzoate trifluoroacetate

The structure consists of the JF526 fluorophore linked to the C7 position of the baccatin III core of Taxol via a linker. This specific conjugation preserves the microtubule-binding activity of Taxol while leveraging the fluorogenic properties of the JF526 dye.

Photophysical Properties

JF526-Taxol (TFA) is a fluorogenic probe, meaning its fluorescence is significantly enhanced upon binding to its target, in this case, microtubules. This property allows for no-wash, live-cell imaging with a high signal-to-noise ratio.

| Property | Value | Reference |

| Excitation Maximum (λex) | 526 nm | [3][4] |

| Emission Maximum (λem) | 550 nm | [3][4] |

| Quantum Yield (Φ) | 0.87 | [3][4] |

| Extinction Coefficient (ε) | 118,000 M⁻¹cm⁻¹ | [3][4] |

| Lactone-Zwitterion Equilibrium Constant (KL-Z) | 0.005 | [3] |

Mechanism of Action

The mechanism of action of JF526-Taxol (TFA) is twofold, combining the functions of its two core components:

-

Taxol Moiety: The Taxol component binds to the β-tubulin subunit within microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

-

JF526 Fluorophore: The JF526 dye is a rhodamine-based fluorophore that exists in a dynamic equilibrium between a non-fluorescent lactone form and a fluorescent zwitterionic form. In aqueous environments, the equilibrium favors the non-fluorescent state. Upon binding to the hydrophobic environment of the microtubule, the equilibrium shifts towards the fluorescent zwitterion, resulting in a significant increase in fluorescence.

Figure 1. Fluorogenic Mechanism of JF526-Taxol.

Experimental Protocols

Live-Cell Imaging of Microtubules

This protocol is adapted from methodologies for similar fluorescent Taxol probes and is intended as a general guideline. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

JF526-Taxol (TFA) stock solution (1 mM in DMSO)

-

Cell culture medium appropriate for the cell line

-

Live-cell imaging dish or chambered coverglass

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~525 nm, emission ~550 nm)

Procedure:

-

Cell Seeding: Seed cells on a live-cell imaging dish and allow them to adhere and grow to the desired confluency.

-

Probe Preparation: Prepare a working solution of JF526-Taxol (TFA) in pre-warmed cell culture medium. A final concentration in the range of 100-500 nM is a good starting point.

-

Cell Staining: Remove the existing medium from the cells and replace it with the medium containing JF526-Taxol (TFA).

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 30-60 minutes.

-

Imaging: Image the cells directly without washing. The fluorogenic nature of the probe minimizes background fluorescence from unbound molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxol Janelia Fluor® 526 | Microtubule Probes | Tocris Bioscience [tocris.com]

- 4. Janelia Fluor 526®, SE | Amine-Reactive Janelia Fluor® Dyes | Tocris Bioscience [tocris.com]

The Advent of JF526-Taxol: A Technical Guide to a Fluorogenic Probe for Advanced Microtubule Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule cytoskeleton, a dynamic network of protein filaments, plays a pivotal role in a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The study of microtubule dynamics is therefore crucial for understanding fundamental cell biology and for the development of therapeutics that target these structures, such as the highly successful anti-cancer drug Taxol (paclitaxel). This technical guide delves into the discovery and development of JF526-Taxol, a novel fluorogenic probe that has emerged as a powerful tool for the real-time visualization of microtubules in living cells with exceptional clarity and resolution.

Taxol stabilizes microtubules by binding to the β-tubulin subunit, thereby promoting polymerization and preventing depolymerization.[1][2][3][4][5] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, cell death, forming the basis of its chemotherapeutic action. To visualize these intricate processes in living cells, researchers have increasingly turned to fluorescently labeling Taxol. The development of Janelia Fluor® (JF) dyes, particularly the fluorogenic JF526, has marked a significant advancement in this field. JF526 is a bright, photostable, and cell-permeable yellow fluorescent dye that exhibits a remarkable increase in fluorescence upon binding to its target.[6][7][8][9] The conjugation of JF526 to Taxol has yielded a probe, JF526-Taxol, that allows for no-wash, live-cell imaging of microtubules with high contrast and is amenable to super-resolution microscopy techniques.[7][10][11]

This guide provides a comprehensive overview of JF526-Taxol, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.

Quantitative Data

The photophysical properties of the JF526 dye and the binding affinity of Taxol provide a strong foundation for understanding the performance of the JF526-Taxol conjugate.

| Property | Value | Reference |

| JF526 Dye Excitation Maximum (λex) | 526 nm | [6][8][9] |

| JF526 Dye Emission Maximum (λem) | 550 nm | [6][8][9] |

| JF526 Dye Quantum Yield (Φ) | 0.87 | [6][8][9] |

| JF526 Dye Extinction Coefficient (ε) | 118,000 M⁻¹cm⁻¹ | [6][8][9] |

| Taxol Binding Affinity to Microtubules (Kd) | ~10 nM | [4] |

| Flutax-1 Binding Affinity to Microtubules (Ka) | ~10⁷ M⁻¹ | [11] |

| Flutax-2 Binding Affinity to Microtubules (Ka) | ~10⁷ M⁻¹ | [11] |

Note: The binding affinity of the JF526-Taxol conjugate has not been explicitly reported. However, the affinity is expected to be in a similar nanomolar range to that of unmodified Taxol and other fluorescent Taxol derivatives like Flutax-1 and Flutax-2.

Mechanism of Action and Binding

Taxol exerts its microtubule-stabilizing effect by binding to a specific pocket on the β-tubulin subunit within the microtubule polymer.[1][5] This binding site is located on the luminal side of the microtubule. The binding of Taxol induces a conformational change in the tubulin dimer, promoting a "straight" conformation that is more favorable for incorporation into the microtubule lattice and resistant to depolymerization.[1][2] This stabilization disrupts the normal dynamic instability of microtubules, which is essential for their function in processes like mitosis.

Caption: Mechanism of JF526-Taxol action.

The binding of Taxol to β-tubulin allosterically counteracts the conformational strain induced by GTP hydrolysis, effectively locking the tubulin subunits into the microtubule lattice.[5]

Caption: Taxol's binding pocket on β-tubulin.

Experimental Protocols

Synthesis of JF526-Taxol

Caption: Synthesis of JF526-Taxol overview.

Live-Cell Imaging of Microtubules

The following protocol is a general guideline for live-cell imaging using JF526-Taxol, based on protocols for similar Janelia Fluor-Taxol conjugates.[8][9][10][12] Optimization may be required for specific cell types and experimental conditions.

Materials:

-

JF526-Taxol

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium appropriate for the cells of interest

-

Live-cell imaging dish or chambered coverglass

-

Cells of interest plated on the imaging dish

Protocol:

-

Prepare a stock solution: Dissolve JF526-Taxol in DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

-

Prepare working solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 100-500 nM. Note: The optimal concentration should be determined empirically, starting with a lower concentration to minimize potential effects on microtubule dynamics.

-

Cell Staining: Replace the existing medium in the imaging dish with the medium containing JF526-Taxol.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Imaging: Image the cells directly without washing. This is possible due to the fluorogenic nature of the probe. Use appropriate filter sets for the JF526 dye (Excitation: ~526 nm, Emission: ~550 nm).

Caption: Live-cell imaging workflow.

Super-Resolution Microscopy (STED)

JF526-Taxol is well-suited for stimulated emission depletion (STED) microscopy, enabling the visualization of microtubule structures with nanoscale resolution.

Instrumentation:

-

A STED microscope equipped with an excitation laser around 526 nm and a depletion laser at 775 nm.

Protocol:

-

Prepare and stain live cells with JF526-Taxol as described in the live-cell imaging protocol.

-

Mount the imaging dish on the STED microscope.

-

Acquire images using the appropriate excitation and depletion laser settings. The power of the depletion laser will need to be optimized to achieve the desired resolution while minimizing phototoxicity.

Conclusion

JF526-Taxol represents a significant advancement in the field of microtubule imaging. Its fluorogenic nature, combined with the high brightness and photostability of the JF526 dye, allows for high-contrast, no-wash imaging of microtubules in living cells. Furthermore, its compatibility with super-resolution techniques like STED provides unprecedented opportunities to study the intricate dynamics and organization of the microtubule cytoskeleton at the nanoscale. This technical guide provides a foundational understanding of JF526-Taxol for researchers and scientists, empowering them to leverage this powerful tool in their investigations of cellular biology and drug development.

References

- 1. pnas.org [pnas.org]

- 2. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 6. scispace.com [scispace.com]

- 7. Taxol Janelia Fluor® 526 | Microtubule Probes | Tocris Bioscience [tocris.com]

- 8. Protocol for Taxol Janelia Fluor® 646 | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imaging Microtubules in vitro at High Resolution while Preserving their Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The spectral properties of JF526-Taxol (TFA): excitation and emission maxima.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of JF526-Taxol (TFA), a fluorogenic probe designed for high-resolution imaging of the microtubule cytoskeleton. This document provides a comprehensive overview of its excitation and emission maxima, alongside other key photophysical parameters. Furthermore, it details the experimental methodologies for the characterization of such fluorescent probes and their application in live-cell imaging, empowering researchers to effectively integrate this tool into their workflows.

Core Photophysical Properties of JF526-Taxol (TFA)

JF526-Taxol (TFA) is a derivative of the microtubule-stabilizing agent paclitaxel conjugated to the fluorogenic dye Janelia Fluor 526 (JF526). A key feature of this probe is its fluorogenicity; it exhibits minimal fluorescence in its unbound state and becomes highly fluorescent upon binding to microtubules, enabling no-wash, live-cell imaging with high contrast.[1][2][3] The trifluoroacetate (TFA) salt form enhances its solubility and stability.

The essential spectral and photophysical characteristics of JF526-Taxol (TFA) are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 531 nm | [1][2][3] |

| Emission Maximum (λem) | 549 nm | [1][2][3] |

| Quantum Yield (Φ) | 0.87 | [1][2] |

| Molar Extinction Coefficient (ε) | 118,000 M⁻¹cm⁻¹ | [1][2] |

Experimental Protocols

The determination of the spectral properties of fluorescent probes like JF526-Taxol and their application in cellular imaging involves a series of well-defined experimental procedures. The following sections outline the typical methodologies employed.

Determination of Spectral Properties

The characterization of the excitation and emission spectra, quantum yield, and molar extinction coefficient is fundamental to understanding the performance of a fluorescent probe. These parameters are typically determined as follows:

1. Measurement of Excitation and Emission Maxima:

-

Instrumentation: A calibrated spectrofluorometer is used to measure the fluorescence spectra.

-

Procedure:

-

A dilute solution of the fluorescent dye is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO, or an aqueous buffer).

-

To determine the emission spectrum, the sample is excited at a fixed wavelength, typically near the expected absorption maximum, and the emitted fluorescence is scanned across a range of wavelengths.

-

To determine the excitation spectrum, the emission is monitored at a fixed wavelength (the determined emission maximum), while the excitation wavelength is scanned.

-

The wavelengths corresponding to the peak intensities of these spectra are recorded as the excitation and emission maxima.

-

2. Determination of Quantum Yield:

-

Methodology: The relative quantum yield is the most common method, comparing the fluorescence intensity of the unknown sample to a well-characterized fluorescence standard with a known quantum yield.

-

Procedure:

-

A series of solutions of the sample and the standard are prepared with low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

The absorption spectra are measured using a UV-Vis spectrophotometer.

-

The fluorescence emission spectra are recorded for both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

The integrated fluorescence intensity is calculated for both the sample and the standard.

-

The quantum yield is then calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

3. Measurement of Molar Extinction Coefficient:

-

Methodology: The molar extinction coefficient is determined using the Beer-Lambert law (A = εcl), which relates absorbance (A) to the molar concentration (c) and the path length of the cuvette (l).

-

Procedure:

-

A series of solutions of the compound of known concentrations are prepared in a suitable solvent.

-

The absorbance of each solution is measured at the absorption maximum (λmax) using a UV-Vis spectrophotometer.

-

A plot of absorbance versus concentration is generated. The slope of the resulting line corresponds to the molar extinction coefficient (ε) when the path length is 1 cm.

-

Live-Cell Imaging of Microtubules

JF526-Taxol is designed for the direct visualization of microtubules in living cells. The following is a general protocol for its application in confocal or super-resolution microscopy.

1. Cell Culture and Preparation:

-

Cells are seeded on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes) and cultured to the desired confluency. The choice of cell line will depend on the specific research question.

2. Staining with JF526-Taxol:

-

A stock solution of JF526-Taxol (TFA) is prepared in anhydrous DMSO.

-

The stock solution is diluted to the desired final working concentration (typically in the nanomolar to low micromolar range) in pre-warmed cell culture medium.

-

The culture medium is removed from the cells and replaced with the medium containing JF526-Taxol.

-

The cells are incubated at 37°C in a CO₂ incubator for a sufficient period to allow for labeling of the microtubules (e.g., 30-60 minutes). Due to the fluorogenic nature of the probe, a wash step is generally not required.[1][2]

3. Imaging:

-

The imaging dish is transferred to the stage of a confocal or super-resolution (e.g., STED, SIM) microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

-

Cells are excited using a laser line close to the excitation maximum of JF526 (e.g., 532 nm).

-

Fluorescence emission is collected through a bandpass filter centered around the emission maximum of JF526 (e.g., 550-600 nm).

-

Images are acquired using appropriate settings for laser power, detector gain, and scan speed to obtain high-quality images with minimal phototoxicity. For super-resolution techniques like STED microscopy, a depletion laser (e.g., 775 nm) is also utilized.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization and application of JF526-Taxol for microtubule imaging.

Signaling Pathways and Logical Relationships

JF526-Taxol's primary mechanism of action is the stabilization of microtubules. This process is not directly part of a signaling pathway but rather a structural intervention. The logical relationship of its function is straightforward: the Taxol moiety binds to the β-tubulin subunit within the microtubule polymer, which in turn stabilizes the microtubule structure. The conjugated JF526 fluorophore, due to its environment-sensitive fluorescence, reports on this binding event.

The following diagram illustrates the logical relationship of JF526-Taxol's function.

References

- 1. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 2. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxol Janelia Fluor® 526 | Microtubule Probes: R&D Systems [rndsystems.com]

- 4. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of No-Wash Imaging with JF526-Taxol (TFA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of JF526-Taxol (TFA), a fluorogenic probe designed for no-wash live-cell imaging of microtubules. By elucidating the mechanism of action, providing detailed experimental protocols, and presenting key quantitative data, this document serves as a comprehensive resource for researchers seeking to leverage this advanced imaging tool.

Introduction to No-Wash Imaging and Fluorogenic Probes

Traditional live-cell fluorescence microscopy often necessitates wash steps to remove unbound fluorescent probes, a process that can be time-consuming, induce cellular stress, and disrupt dynamic biological processes. No-wash imaging techniques circumvent these issues by employing fluorogenic probes that exhibit fluorescence only upon binding to their specific target. This intrinsic property minimizes background signal from unbound molecules, resulting in a high signal-to-noise ratio and enabling real-time visualization of cellular dynamics with minimal perturbation.[1]

JF526-Taxol (TFA) is a prime example of such a probe, designed for the specific labeling of microtubules in living cells.[2] It consists of the microtubule-stabilizing agent Taxol conjugated to the fluorogenic dye Janelia Fluor 526 (JF526).[2][3]

The Core Principle: A Tale of Two States

The fluorogenic nature of JF526-Taxol is rooted in the chemical equilibrium of the JF526 dye between two distinct states: a non-fluorescent, colorless lactone form and a brightly fluorescent, colored zwitterionic form.[4][5] In aqueous environments, the equilibrium heavily favors the non-fluorescent lactone, rendering the unbound probe essentially dark.[4]

Upon binding to its target, the hydrophobic environment of the microtubule binding pocket induces a conformational change in the JF526 dye, shifting the equilibrium towards the fluorescent zwitterionic state.[4] This target-induced fluorescence "turn-on" is the cornerstone of no-wash imaging with JF526-Taxol, as it ensures that only the microtubule-bound probes contribute significantly to the fluorescent signal.

The Targeting Moiety: Taxol's Mechanism of Action

Taxol is a well-characterized diterpenoid that acts as a microtubule-stabilizing agent.[6] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[7] This stabilization of microtubules disrupts the dynamic instability essential for various cellular processes, most notably mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7] By conjugating JF526 to Taxol, the probe is specifically targeted to the microtubule cytoskeleton.

Quantitative Data

A comprehensive understanding of a fluorescent probe's performance requires an examination of its key quantitative parameters.

Photophysical Properties of JF526-Taxol (TFA)

The spectral characteristics of JF526-Taxol determine the optimal microscope settings for imaging.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 531 nm | [8][9] |

| Emission Maximum (λem) | 549 nm | [8][9] |

| Molar Extinction Coefficient (ε) | 118,000 M⁻¹cm⁻¹ | [8][9] |

| Quantum Yield (Φ) | 0.87 | [8][9] |

Binding Affinity and Kinetics

While specific binding affinity (Kd) and kinetic rates (kon and koff) for JF526-Taxol have not been explicitly reported in the reviewed literature, data from unlabeled Taxol and other fluorescent Taxol derivatives provide valuable context. The addition of a fluorophore can influence these parameters.

| Compound | Kd | kon | koff | Reference |

| Taxol (unlabeled) | ~10 nM | (3.6 ± 0.1) x 10⁶ M⁻¹s⁻¹ | 30 s⁻¹ | [6][10] |

| Flutax-1 | ~100 nM (from Ka ≈ 10⁷ M⁻¹) | 6.10 ± 0.22 x 10⁵ M⁻¹s⁻¹ | Not Reported | [7][11] |

| JF526-Taxol (TFA) | Not Reported | Not Reported | Not Reported |

The lower association rate constant (kon) of Flutax-1 compared to unlabeled Taxol suggests that the fluorescent tag may introduce steric hindrance, slowing the binding process. It is plausible that JF526-Taxol exhibits similar kinetic behavior.

Signal-to-Noise Ratio

Experimental Protocols

The following protocols provide a general framework for no-wash live-cell imaging with JF526-Taxol. Optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation

-

Stock Solution: Prepare a stock solution of JF526-Taxol (TFA) in anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 100 µg in a volume of DMSO to achieve a concentration of 1-10 mM.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

No-Wash Live-Cell Imaging Protocol

This protocol is adapted from a general procedure for similar fluorogenic Taxol probes.[6]

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture to the desired confluency.

-

Probe Preparation: On the day of imaging, thaw an aliquot of the JF526-Taxol stock solution. Dilute the stock solution in pre-warmed (37°C) cell culture medium to the final working concentration. A starting concentration of 100-500 nM is recommended, but should be optimized for each cell line and experiment.

-

Staining: Remove the existing culture medium from the cells and add the medium containing JF526-Taxol.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Imaging: Proceed directly to imaging without any wash steps. Image the cells using appropriate filter sets for JF526 (e.g., excitation around 530 nm and emission around 550 nm).

Conclusion

JF526-Taxol (TFA) represents a significant advancement in live-cell imaging, enabling the visualization of microtubule dynamics with high fidelity and minimal perturbation. Its fluorogenic properties, rooted in a target-induced shift in the lactone-zwitterion equilibrium, provide an excellent signal-to-noise ratio in a no-wash format. While specific binding affinity and kinetic data for JF526-Taxol remain to be fully elucidated, the available information, combined with data from related compounds, provides a strong foundation for its application in a wide range of research contexts. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this powerful tool for their investigations into the intricate world of cellular biology.

References

- 1. researchgate.net [researchgate.net]

- 2. An assay to measure the affinity of proteins for microtubules by quantitative fluorescent microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essay - UT Student Theses [essay.utwente.nl]

- 4. Fast kinetics of Taxol binding to microtubules. Effects of solution variables and microtubule-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cib.csic.es [cib.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular recognition of taxol by microtubules. Kinetics and thermodynamics of binding of fluorescent taxol derivatives to an exposed site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Binding Affinity of JF526-Taxol to Microtubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to JF526-Taxol and its Mechanism of Action

JF526-Taxol is a fluorescent derivative of the potent anti-cancer drug Paclitaxel (Taxol). It incorporates the Janelia Fluor 526 dye, a bright and photostable green-fluorescent probe, enabling the direct visualization of microtubules in live and fixed cells.[1][2] Like its parent compound, JF526-Taxol is expected to bind to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization and disrupting the dynamic instability essential for crucial cellular processes, most notably mitosis.[2] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[2]

The Janelia Fluor 526 component of the molecule is fluorogenic, meaning its fluorescence significantly increases upon binding to its target, in this case, microtubules.[1][2] This property is highly advantageous for imaging applications as it reduces background noise and allows for no-wash experimental setups.[1][2]

Quantitative Data: Photophysical Properties of JF526-Taxol

While specific binding affinity constants (Kd, Ki) for JF526-Taxol are not published, its key photophysical properties have been characterized. This information is crucial for designing fluorescence-based binding assays.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 531 nm | [1] |

| Emission Maximum (λem) | 549 nm | [1] |

| Molar Extinction Coefficient (ε) | 118,000 M-1cm-1 | [1] |

| Quantum Yield (Φ) | 0.87 | [1] |

| Molecular Weight | 1507.42 g/mol | [1] |

| Purity | ≥85% (HPLC) | [1] |

| Solubility | Soluble to 10 mM in DMSO | [3] |

Experimental Protocols for Determining Binding Affinity

The binding affinity of fluorescent taxoids like JF526-Taxol to microtubules can be determined using several established methods. Below are detailed protocols for two common fluorescence-based assays.

Fluorescence Anisotropy Assay

This method measures the change in the rotational motion of the fluorescent molecule upon binding to a larger partner, in this case, microtubules. The increase in anisotropy is proportional to the fraction of bound ligand.

Materials:

-

JF526-Taxol

-

Taxol-stabilized microtubules

-

Binding buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

-

Fluorometer capable of measuring fluorescence anisotropy

Protocol:

-

Prepare a stock solution of JF526-Taxol in DMSO.

-

Prepare Taxol-stabilized microtubules by polymerizing purified tubulin in the presence of GTP and then adding Taxol to stabilize the polymers. Pellet the microtubules by ultracentrifugation and resuspend in binding buffer.

-

Set up a series of binding reactions in a microplate or cuvette. Each reaction should contain a fixed concentration of JF526-Taxol (in the low nanomolar range) and varying concentrations of microtubules.

-

Incubate the reactions at the desired temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).

-

Measure the fluorescence anisotropy of each reaction.

-

Plot the change in anisotropy as a function of the microtubule concentration.

-

Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Fluorescence Intensity-Based Saturation Binding Assay

This assay is particularly suitable for fluorogenic probes like JF526-Taxol, where fluorescence intensity increases upon binding.

Materials:

-

JF526-Taxol

-

Taxol-stabilized microtubules

-

Binding buffer

-

Fluorometer or fluorescence microscope

Protocol:

-

Prepare Taxol-stabilized microtubules as described above.

-

Set up a series of binding reactions with a fixed concentration of microtubules and increasing concentrations of JF526-Taxol.

-

Incubate the reactions to reach equilibrium.

-

Measure the fluorescence intensity of each sample.

-

For microscopy-based assays, the microtubules can be sedimented onto a coverslip, and the fluorescence intensity of the microtubules is quantified.[4]

-

Plot the fluorescence intensity as a function of the JF526-Taxol concentration.

-

Fit the resulting saturation curve to a one-site binding model to calculate the Kd and the maximum binding capacity (Bmax).

Visualizations

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for determining the binding affinity of JF526-Taxol to microtubules.

Mechanism of Taxol-Induced Microtubule Stabilization

Caption: Taxol's mechanism of action leading to cell cycle arrest.

Conclusion

JF526-Taxol is a valuable tool for studying microtubule dynamics due to its fluorogenic properties. While its specific binding affinity to microtubules has yet to be published, the experimental frameworks outlined in this guide provide a clear path for researchers to determine these crucial parameters. The characterization of the binding kinetics of JF526-Taxol will further enhance its utility in both basic research and drug development, enabling more quantitative analyses of its interaction with the microtubule cytoskeleton.

References

- 1. Taxol Janelia Fluor® 526 | Microtubule Probes | Tocris Bioscience [tocris.com]

- 2. Taxol Janelia Fluor® 526 (7315) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. Taxol Janelia Fluor® 526 | Microtubule Probes: R&D Systems [rndsystems.com]

- 4. An assay to measure the affinity of proteins for microtubules by quantitative fluorescent microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Photostability of JF526-Taxol in Live-Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and application of JF526-Taxol, a fluorogenic microtubule probe, in live-cell imaging. The document details the photophysical properties of the probe, outlines experimental protocols for its use, and presents a visual representation of the experimental workflow.

Introduction to JF526-Taxol

JF526-Taxol is a fluorescent probe designed for the direct imaging of microtubules in living cells. It consists of the microtubule-stabilizing agent, paclitaxel (Taxol), conjugated to the fluorogenic dye, Janelia Fluor 526 (JF526). This conjugation allows for the visualization of the microtubule cytoskeleton with high specificity and contrast. A key feature of JF526-Taxol is its fluorogenicity; it exhibits minimal fluorescence until it binds to its target, the tubulin protein within microtubules.[1] This "turn-on" mechanism significantly reduces background fluorescence from unbound probes, enabling no-wash imaging protocols and improving the signal-to-noise ratio in live-cell experiments.[1]

The Janelia Fluor (JF) series of dyes, including JF526, were developed through the rational design of rhodamine-based fluorophores to enhance their brightness and photostability, making them well-suited for advanced imaging techniques such as super-resolution microscopy.[2]

Photophysical and Photostability Properties

The table below summarizes the known photophysical properties of JF526-Taxol and the parent dye, JF526. For comparative purposes, data for the well-characterized SiR-tubulin, another popular microtubule probe, is included.

| Property | JF526-Taxol / JF526 Dye | SiR-tubulin / SiR Dye | Reference |

| Excitation Maximum (λex) | 531 nm | 652 nm | |

| Emission Maximum (λem) | 549 nm | 674 nm | |

| Molar Extinction Coefficient (ε) | 118,000 M⁻¹cm⁻¹ | 105,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.87 (as JF526 dye) | 0.30 | [5] |

| Photostability | High (Qualitative) | High (Qualitative) | [3][4] |

Note: The quantum yield of JF526 is for the free dye; the quantum yield of JF526-Taxol bound to microtubules may differ. The photostability of fluorescent probes is a complex parameter that depends on various factors, including the local cellular environment, illumination intensity, and the imaging modality used.

Mechanism of Action and Fluorogenicity

JF526-Taxol functions by exploiting the specific binding of the Taxol moiety to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubule polymer, effectively arresting cell division.[6][7] The key to its application in live-cell imaging lies in the fluorogenic properties of the JF526 dye.

The JF526 dye exists in a chemical equilibrium between a non-fluorescent, colorless lactone form and a fluorescent, colored zwitterionic form. In aqueous environments, the equilibrium favors the non-fluorescent lactone. Upon binding to the hydrophobic environment of the tubulin protein, the equilibrium shifts towards the fluorescent zwitterion, resulting in a significant increase in fluorescence intensity.[5] This process is illustrated in the logical diagram below.

Caption: Equilibrium shift of JF526-Taxol upon microtubule binding.

Experimental Protocols for Live-Cell Imaging

The following protocols provide a general guideline for using JF526-Taxol in live-cell imaging. Optimization of probe concentration and incubation time may be necessary depending on the cell type and experimental goals.

Reagent Preparation

-

Stock Solution: Prepare a stock solution of JF526-Taxol in anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 100 µg of JF526-Taxol in a sufficient volume of DMSO to achieve a concentration of 1-10 mM.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for several months.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium. It is recommended to prepare the working solution fresh for each experiment.

Cell Staining Procedure (No-Wash Protocol)

The fluorogenic nature of JF526-Taxol makes it ideal for no-wash staining protocols, simplifying the experimental workflow and minimizing cell stress.

Caption: A simplified no-wash experimental workflow for JF526-Taxol.

-

Cell Culture: Plate cells on a glass-bottom imaging dish or chamber slide suitable for high-resolution microscopy. Allow the cells to adhere and grow to the desired confluency.

-

Probe Incubation: Replace the culture medium with the freshly prepared JF526-Taxol working solution. A starting concentration in the range of 100-500 nM is recommended, but the optimal concentration should be determined empirically.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator to allow for probe uptake and binding to microtubules.

-

Imaging: Proceed directly to live-cell imaging without washing out the probe.

Imaging Parameters

-

Microscope: A confocal or super-resolution (e.g., STED) microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂) is required.

-

Excitation: Use a laser line close to the excitation maximum of JF526 (531 nm), for example, a 514 nm or 532 nm laser.

-

Emission: Collect the fluorescence emission in a window centered around the emission maximum of JF526 (549 nm), for example, 540-600 nm.

-

Minimizing Phototoxicity: To maintain cell health and minimize photobleaching during time-lapse experiments, use the lowest possible laser power that provides an adequate signal-to-noise ratio. Keep exposure times short and acquire images at the lowest temporal resolution necessary to capture the biological process of interest.

Applications in Advanced Microscopy

The high brightness and photostability of the JF526 dye make JF526-Taxol a valuable tool for various advanced microscopy techniques.

-

Confocal Microscopy: The fluorogenic nature of the probe allows for high-contrast imaging of the microtubule network with minimal background.

-

Super-Resolution Microscopy (STED): JF526-Taxol has been successfully used for STED microscopy, enabling the visualization of microtubule structures with a resolution beyond the diffraction limit of light. The probe is compatible with depletion using a standard 775 nm STED laser.[8]

Conclusion

JF526-Taxol is a powerful and versatile fluorescent probe for imaging microtubules in living cells. Its key advantages include high brightness, fluorogenicity that enables no-wash protocols, and a high, albeit qualitatively described, photostability. These features make it particularly well-suited for long-term live-cell imaging and demanding super-resolution microscopy applications. While quantitative data on its photobleaching kinetics would further enhance its characterization, the existing evidence strongly supports its utility for researchers in cell biology and drug development who require robust and reliable visualization of the microtubule cytoskeleton.

References

- 1. Photobleaching-based quantitative analysis of fluorescence resonance energy transfer inside single living cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]

- 4. Janelia Fluor® Dyes | Janelia Research Campus [janelia.org]

- 5. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.tocris.com [resources.tocris.com]

- 7. Protocol for Taxol Janelia Fluor® 646 | Tocris Bioscience [tocris.com]

- 8. pubs.acs.org [pubs.acs.org]

The Cell Permeability of JF526-Taxol (TFA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of JF526-Taxol (TFA salt), a fluorogenic probe used for imaging microtubules in live cells. This document collates available data on its properties, outlines experimental protocols for its use, and visualizes the underlying scientific principles.

Introduction to JF526-Taxol

JF526-Taxol is a fluorescent derivative of the well-known anti-cancer drug Paclitaxel (Taxol). It is designed for live-cell imaging of the microtubule cytoskeleton.[1] The molecule consists of the Taxol core, which binds to and stabilizes microtubules, conjugated to the Janelia Fluor® 526 (JF526) dye.[2][3] A key feature of JF526 is its fluorogenicity; it exhibits minimal fluorescence in its free form but becomes highly fluorescent upon binding to its target, in this case, microtubules.[2][3][4] This property allows for "no-wash" imaging protocols, reducing experimental complexity and potential artifacts.[2][4] The compound is supplied as a trifluoroacetate (TFA) salt.

Quantitative Data

While JF526-Taxol is established as a cell-permeable probe suitable for live-cell imaging, specific quantitative data on its permeability coefficient and intracellular concentration is not extensively available in the public domain. However, its successful application in "no-wash" live-cell imaging experiments strongly indicates efficient cell penetration and accumulation at its intracellular target.[2][3] The fluorogenic nature of the probe, where fluorescence is activated upon binding, is a key design feature that enhances signal-to-noise in a cellular context.[2][3]

The following table summarizes the known physicochemical and photophysical properties of JF526-Taxol and its constituent dye.

| Property | Value | Reference |

| Chemical Formula | C73H74F6N4O17.CF3CO2H | [5] |

| Molecular Weight | 1507.42 | [5] |

| Solubility | Soluble to 10 mM in DMSO | [5] |

| Purity | ≥85% | [5] |

| Excitation Maximum (λex) | 531 nm | [4] |

| Emission Maximum (λem) | 549 nm | [4] |

| Quantum Yield (Φ) | 0.87 | [4] |

| Extinction Coefficient (ε) | 118,000 M⁻¹cm⁻¹ | [4] |

| Lactone-Zwitterion Equilibrium Constant (KL-Z) of JF526 | 0.0050 | [2][3] |

Mechanism of Cell Permeability and Fluorogenicity

The cell permeability of JF526-Taxol is attributed to the chemical properties of the Janelia Fluor® 526 dye. Rhodamine dyes like JF526 exist in a dynamic equilibrium between a fluorescent, zwitterionic "open" form and a non-fluorescent, lactonic "closed" form.[3] The lactone form is more hydrophobic and therefore more readily crosses the cell membrane. The designers of JF526 engineered the dye to favor this non-fluorescent, cell-permeable lactone form in aqueous solution.[2][3]

Once inside the cell, JF526-Taxol binds to its target, the hydrophobic pocket in β-tubulin within microtubules. This binding event stabilizes the fluorescent zwitterionic form of the JF526 dye, leading to a significant increase in fluorescence intensity.[2][3] This mechanism is the basis for its fluorogenicity and high signal-to-noise ratio in live-cell imaging.

The trifluoroacetate (TFA) counterion is a remnant of the purification process. While the specific impact of the TFA salt on the cell permeability of JF526-Taxol has not been documented, studies on other molecules, particularly peptides, suggest that counterions can influence membrane permeability.[5][6] Hydrophobic ion pairing between the TFA anion and a cationic molecule can potentially increase the overall lipophilicity of the complex, thereby facilitating its passage across the cell membrane.[5]

Experimental Protocols

Stock Solution Preparation

-

Prepare a stock solution of JF526-Taxol in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month.

Live-Cell Labeling and Imaging

-

Culture cells to the desired confluency on a suitable imaging dish or plate.

-

On the day of the experiment, prepare a working solution of JF526-Taxol by diluting the DMSO stock solution into pre-warmed (37°C) cell culture medium. A typical starting concentration is in the low micromolar range (e.g., 1-3 µM), but the optimal concentration should be determined empirically for each cell type and experimental setup.

-

Replace the existing cell culture medium with the medium containing JF526-Taxol.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2 for approximately 1 hour.

-

Due to the fluorogenic nature of JF526-Taxol, a "no-wash" protocol is generally sufficient. The unbound probe contributes minimally to the background fluorescence.[2]

-

(Optional) If a washing step is preferred or required to reduce background, gently rinse the cells two to three times with pre-warmed phosphate-buffered saline (PBS) containing 2% bovine serum albumin (BSA), followed by the addition of fresh, pre-warmed culture medium before imaging.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for JF526 (Excitation: ~531 nm, Emission: ~549 nm).

Visualizations

Signaling Pathway of Taxol

Caption: Mechanism of action of Taxol leading to mitotic arrest.

Experimental Workflow for Live-Cell Imaging

Caption: A streamlined workflow for live-cell imaging with JF526-Taxol.

Fluorogenic Mechanism of JF526-Taxol

Caption: The equilibrium shift responsible for the fluorogenicity of JF526-Taxol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taxol Janelia Fluor® 526 | Microtubule Probes: R&D Systems [rndsystems.com]

- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with JF526-Taxol (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JF526-Taxol (TFA) is a fluorogenic microtubule probe that enables high-resolution visualization of the microtubule cytoskeleton in living cells. This compound consists of the microtubule-stabilizing agent, Taxol (paclitaxel), conjugated to the bright and photostable Janelia Fluor® 526 (JF526) dye. A key feature of JF526-Taxol is its fluorogenicity; it exhibits minimal fluorescence until it binds to microtubules, significantly reducing background noise and eliminating the need for wash-out steps, making it ideal for live-cell imaging experiments.[1][2] These characteristics make JF526-Taxol a powerful tool for studying microtubule dynamics, cell division, and the effects of microtubule-targeting drugs in real-time. This document provides detailed protocols for the use of JF526-Taxol in live-cell imaging, information on its mechanism of action, and quantitative data to guide experimental design.

Product Information

| Property | Value | Reference |

| Chemical Name | 4-((8-(((1S,2R)-3-(((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][3]benzo[1,2-b]oxet-9-yl)oxy)-2-hydroxy-3-oxo-1-phenylpropyl)amino)-8-oxooctyl)carbamoyl)-2-(3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoro-3H-xanthen-9-yl)benzoate trifluoroacetate | [4] |

| Molecular Weight | 1507.42 g/mol (as TFA salt) | [5] |

| Excitation Max (λex) | 531 nm | [2] |

| Emission Max (λem) | 549 nm | [2] |

| Extinction Coefficient | 118,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield | 0.87 | [2] |

| Solubility | Soluble to 10 mM in DMSO | [5] |

| Storage | Store at -20°C, protect from light. | [5] |

Mechanism of Action

Taxol, the core component of JF526-Taxol, is a well-characterized microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[3] This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cells treated with Taxol are arrested in the G2/M phase of the cell cycle, which can ultimately lead to the activation of apoptotic pathways and cell death.[6] The conjugation of Taxol to the JF526 fluorophore allows for the direct visualization of these effects on the microtubule cytoskeleton in living cells.

Signaling Pathway of Taxol-Induced Apoptosis

The stabilization of microtubules by JF526-Taxol triggers a signaling cascade that leads to cell cycle arrest and apoptosis. The following diagram illustrates the key events in this pathway.

Caption: Taxol-induced microtubule stabilization pathway.

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation:

-

JF526-Taxol (TFA) is typically supplied as a lyophilized powder.

-

To prepare a stock solution, dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.[5]

-

For example, to prepare a 1 mM stock solution from 1 mg of JF526-Taxol (MW: 1507.42 g/mol ), add 663 µL of DMSO.

-

Mix thoroughly by vortexing until the powder is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

2. Storage:

-

Store the lyophilized powder and DMSO stock solutions at -20°C, protected from light and moisture.[5]

-

When stored properly, the DMSO stock solution is stable for several months.

3. Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the JF526-Taxol stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed (37°C) complete cell culture medium.

-

It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining microtubules in live cells with JF526-Taxol. Optimal conditions may vary depending on the cell type and experimental setup.

Caption: General workflow for live-cell imaging.

1. Cell Plating:

-

Plate cells on a glass-bottom imaging dish or chamber slide suitable for live-cell microscopy.

-

The seeding density should be optimized to achieve 50-70% confluency at the time of imaging.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

2. Staining:

-

Prepare the JF526-Taxol working solution in pre-warmed complete cell culture medium as described above. A starting concentration of 100-500 nM is recommended.

-

Carefully remove the existing medium from the cells and replace it with the medium containing JF526-Taxol.

3. Incubation:

-

Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator.

-

The optimal incubation time may vary between cell types and should be determined empirically.

4. Imaging:

-

Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Use a fluorescence microscope equipped with appropriate filters for JF526 (e.g., excitation around 525-535 nm and emission around 545-560 nm).

-

As JF526-Taxol is a "no-wash" probe, imaging can be performed directly in the staining solution.[2]

Optimization and Quantitative Analysis

| Parameter | Recommended Range | Notes |

| Concentration | 50 nM - 1 µM | Start with a concentration titration (e.g., 50, 100, 250, 500 nM) to determine the optimal signal-to-noise ratio for your cell type and imaging setup. Higher concentrations may lead to cytotoxicity with prolonged incubation.[8] |

| Incubation Time | 30 - 120 minutes | Shorter incubation times are generally sufficient for microtubule labeling. Longer incubations may be used to study the long-term effects of microtubule stabilization. |

| Cell Type | Adherent mammalian cells | The protocol has been successfully used in various cell lines, including U2OS and COS7.[9][10] Optimization may be required for suspension cells or primary cell cultures. |

| Cytotoxicity | Monitor for signs of cytotoxicity | At higher concentrations and with extended imaging times, JF526-Taxol can induce cell cycle arrest and apoptosis. Monitor cell morphology, proliferation, and viability. For long-term studies, consider using the lowest effective concentration.[1] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Signal/No Staining | - Insufficient probe concentration or incubation time.- Poor cell health.- Incorrect filter sets. | - Increase the concentration of JF526-Taxol and/or the incubation time.- Ensure cells are healthy and not overly confluent.- Verify that the excitation and emission filters are appropriate for JF526. |

| High Background Fluorescence | - Probe precipitation.- Autofluorescence from media components. | - Ensure the DMSO stock is fully dissolved in the medium.- Use phenol red-free medium for imaging to reduce background autofluorescence. |

| Phototoxicity/Cell Death | - High laser power or prolonged exposure.- High probe concentration. | - Reduce laser power and exposure time. Use the lowest possible illumination dose.- Decrease the concentration of JF526-Taxol.- Use an environmental chamber to maintain optimal cell culture conditions during imaging. |

| Altered Microtubule Dynamics | - The inherent pharmacological effect of Taxol. | - Be aware that JF526-Taxol stabilizes microtubules and will affect their dynamic properties. For studies requiring unperturbed dynamics, consider alternative microtubule probes that do not have a stabilizing effect. |

Conclusion

JF526-Taxol (TFA) is a highly effective and convenient tool for visualizing microtubule structures in living cells. Its fluorogenic nature allows for no-wash, low-background imaging, making it particularly well-suited for a wide range of live-cell microscopy applications, including confocal and super-resolution microscopy.[9] By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can successfully employ JF526-Taxol to gain valuable insights into the dynamic processes involving the microtubule cytoskeleton.

References

- 1. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. cib.csic.es [cib.csic.es]

- 5. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative analysis of taxol-derived fluorescent probes to assess microtubule networks in a complex live three-dimensional tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Staining Microtubules in U2OS Cells with JF526-Taxol

Audience: Researchers, scientists, and drug development professionals.

Introduction

JF526-Taxol is a fluorogenic, green-fluorescent derivative of Paclitaxel (Taxol) designed for the specific staining and imaging of microtubules in live cells. Its fluorogenic nature, where fluorescence intensity significantly increases upon binding to microtubules, allows for no-wash experimental protocols, simplifying imaging procedures and reducing background noise.[1][2] This probe is well-suited for various advanced microscopy techniques, including confocal and super-resolution microscopy.[1][2] The Janelia Fluor® 526 (JF526) dye is conjugated to the 3'N position of Taxol, a modification suggested to reduce the cytotoxicity often associated with other Taxol derivatives.

These application notes provide a detailed protocol for staining microtubules in human bone osteosarcoma epithelial (U2OS) cells with JF526-Taxol, with a strong emphasis on optimizing the probe concentration to achieve high-quality imaging while maintaining cell health.

Data Presentation

The optimal concentration of fluorescently labeled Taxol derivatives for live-cell imaging can vary depending on the specific probe, cell type, and experimental goals. Below is a summary of concentrations used for different Taxol derivatives in various cell lines, providing a comparative context for optimizing JF526-Taxol in U2OS cells.

| Fluorescent Probe/Drug | Cell Line | Concentration | Incubation Time | Key Observations/Notes |

| Taxol Janelia Fluor® 646 | Live Cells (General) | Starting at 3 µM | 1 hour | Recommended to optimize for individual experiments.[3] |

| Fchitax-3 | HeLa | 100 nM | Not Specified | Used for live-cell imaging of microtubule dynamics.[4] |

| Unlabeled Taxol | U2OS | 10 µM | 2 hours | Used to induce microtubule stabilization.[5] |

Experimental Protocols

This section provides a detailed methodology for staining microtubules in U2OS cells using JF526-Taxol. The protocol is designed to be a starting point, with a clear emphasis on the necessity of empirical optimization for each specific experimental setup.

I. Reagent Preparation

-

JF526-Taxol Stock Solution (1 mM):

-

JF526-Taxol is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (DMSO). The exact volume of DMSO will depend on the amount of JF526-Taxol provided. Refer to the manufacturer's datasheet for the molecular weight.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Culture Medium:

-

Use the complete cell culture medium recommended for U2OS cells (e.g., DMEM or McCoy's 5A supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Pre-warm the medium to 37°C before use in staining procedures.

-

II. Cell Preparation

-

Cell Seeding:

-

Seed U2OS cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverslips) at a density that will result in 50-70% confluency at the time of imaging.

-

Incubate the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂ to allow for adherence and normal growth.

-

III. Staining Protocol with Optimization

The key to successful live-cell imaging with JF526-Taxol is to use the lowest possible concentration that provides a sufficient signal-to-noise ratio without adversely affecting microtubule dynamics or cell viability.

-

Preparation of Staining Solution:

-

On the day of the experiment, thaw an aliquot of the 1 mM JF526-Taxol stock solution.

-

Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations for optimization. It is recommended to test a range of concentrations from 50 nM to 500 nM . A good starting point is 100 nM .

-

-

Staining Procedure:

-

Carefully remove the existing culture medium from the U2OS cells.

-

Gently add the pre-warmed staining solution containing the desired concentration of JF526-Taxol to the cells.

-

Incubate the cells for 30 to 60 minutes at 37°C in a 5% CO₂ incubator.

-

-

Imaging:

-

As JF526-Taxol is fluorogenic, a washing step is generally not required.[1][2] You can proceed directly to imaging in the continued presence of the staining solution.

-

If high background is observed, a brief wash with pre-warmed complete medium can be performed before adding fresh, pre-warmed medium for imaging.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for JF526 (Excitation max: ~531 nm; Emission max: ~549 nm).

-

IV. Optimization Strategy

-

Concentration Gradient: Prepare a series of staining solutions with varying concentrations of JF526-Taxol (e.g., 50 nM, 100 nM, 250 nM, 500 nM).

-

Incubation Time: For a given concentration, you can also optimize the incubation time (e.g., 15 min, 30 min, 60 min).

-

Assessment: For each condition, assess the following:

-

Signal Intensity: The brightness and clarity of the microtubule staining.

-

Signal-to-Noise Ratio: The ratio of the fluorescence from the microtubules to the background fluorescence in the cytoplasm.

-

Cell Morphology and Viability: Observe the cells for any signs of stress, such as rounding up, blebbing, or detachment.

-